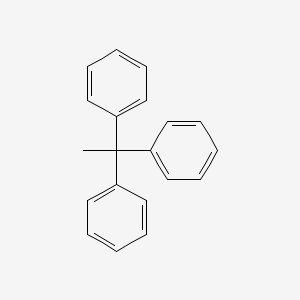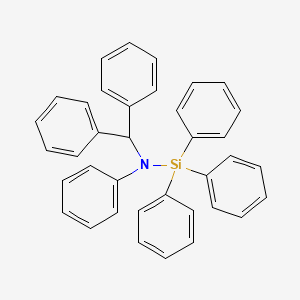
11,12-Bis(chloromethyl)-9,10-dihydro-9,10-ethanoanthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11,12-Bis(chloromethyl)-9,10-dihydro-9,10-ethanoanthracene is an organic compound with a unique structure that includes two chloromethyl groups attached to an ethanoanthracene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 11,12-Bis(chloromethyl)-9,10-dihydro-9,10-ethanoanthracene typically involves the chloromethylation of 9,10-dihydro-9,10-ethanoanthracene. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvent, catalyst, and reaction temperature are critical factors in scaling up the production process.
化学反应分析
Types of Reactions
11,12-Bis(chloromethyl)-9,10-dihydro-9,10-ethanoanthracene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl groups can yield the corresponding methyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted derivatives like amines or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
科学研究应用
11,12-Bis(chloromethyl)-9,10-dihydro-9,10-ethanoanthracene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of novel polymers and materials with unique properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential as a building block in the synthesis of pharmaceutical compounds.
作用机制
The mechanism of action of 11,12-Bis(chloromethyl)-9,10-dihydro-9,10-ethanoanthracene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The compound’s interactions with biological molecules may involve similar substitution reactions, potentially affecting molecular pathways and targets.
相似化合物的比较
Similar Compounds
9,10-Dihydro-9,10-ethanoanthracene: Lacks the chloromethyl groups, making it less reactive in substitution reactions.
11,12-Dimethyl-9,10-dihydro-9,10-ethanoanthracene: Contains methyl groups instead of chloromethyl groups, affecting its reactivity and applications.
11,12-Dihydroxy-9,10-dihydro-9,10-ethanoanthracene: Contains hydroxyl groups, leading to different chemical properties and reactivity.
Uniqueness
11,12-Bis(chloromethyl)-9,10-dihydro-9,10-ethanoanthracene is unique due to the presence of chloromethyl groups, which enhance its reactivity and make it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and form diverse derivatives sets it apart from similar compounds.
属性
CAS 编号 |
106750-89-4 |
|---|---|
分子式 |
C18H16Cl2 |
分子量 |
303.2 g/mol |
IUPAC 名称 |
15,16-bis(chloromethyl)tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene |
InChI |
InChI=1S/C18H16Cl2/c19-9-15-16(10-20)18-12-6-2-1-5-11(12)17(15)13-7-3-4-8-14(13)18/h1-8,15-18H,9-10H2 |
InChI 键 |
NJOYIQFJNZGTTD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C3C(C(C(C2=C1)C4=CC=CC=C34)CCl)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-azaniumylethyl [(2R)-2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl] phosphate](/img/structure/B11941050.png)



![Iridium, tris[5-hexyl-2-(1-isoquinolinyl-kappaN)phenyl-kappaC]-](/img/structure/B11941089.png)

![1-(3-Chlorophenyl)-3-[(2,4-dichlorobenzoyl)amino]urea](/img/structure/B11941102.png)
![1-Fluoro-6-phenyl-4,6,8-triazahexacyclo[7.4.0.0~2,12~.0~3,11~.0~4,8~.0~10,13~]tridecane-5,7-dione](/img/structure/B11941110.png)
![methyl 4-{[2-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate](/img/structure/B11941116.png)

![2a,3,8,8a-Tetrahydro-3,8-ethenocyclobuta[b]naphthalene](/img/structure/B11941121.png)

![Acetic acid, 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis-, diethyl ester](/img/structure/B11941133.png)
![4-[1-(chloroacetyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenyl methyl ether](/img/structure/B11941153.png)
